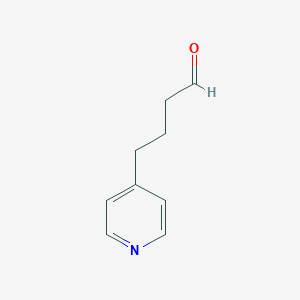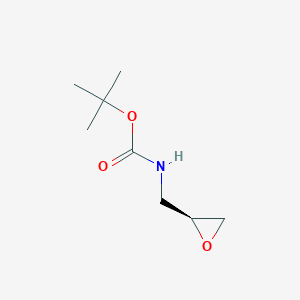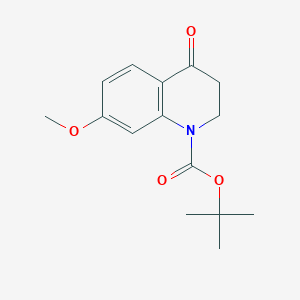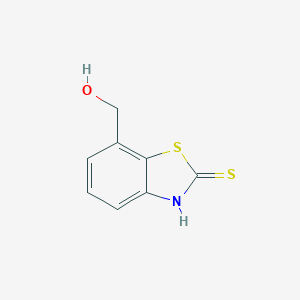
7-Hydroxymethyl-2-mercaptobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxymethyl-2-mercaptobenzothiazole is an organic compound with the molecular formula C8H7NOS2 It is a derivative of 2-mercaptobenzothiazole, which is known for its significant bioactive and industrial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxymethyl-2-mercaptobenzothiazole typically involves the reaction of 2-mercaptobenzothiazole with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydroxymethyl group at the 7th position of the benzothiazole ring. The general reaction scheme is as follows:
2-Mercaptobenzothiazole+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of catalysts and controlled temperature and pressure conditions to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxymethyl-2-mercaptobenzothiazole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-carboxy-2-mercaptobenzothiazole.
Reduction: Formation of this compound alcohol derivative.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Hydroxymethyl-2-mercaptobenzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its enzyme inhibitory activities.
Industry: Utilized as a corrosion inhibitor and in the production of rubber and other polymers.
Mechanism of Action
The mechanism of action of 7-Hydroxymethyl-2-mercaptobenzothiazole involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s sulfur-containing moiety is crucial for its binding affinity and specificity towards certain enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: The parent compound, known for its antimicrobial and industrial applications.
7-Methyl-2-mercaptobenzothiazole: A derivative with a methyl group instead of a hydroxymethyl group.
2-Mercaptobenzoxazole: A structurally similar compound with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness
7-Hydroxymethyl-2-mercaptobenzothiazole is unique due to the presence of the hydroxymethyl group, which imparts different chemical reactivity and biological activity compared to its analogs. This functional group allows for further chemical modifications, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
IUPAC Name |
7-(hydroxymethyl)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS2/c10-4-5-2-1-3-6-7(5)12-8(11)9-6/h1-3,10H,4H2,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVPHWRJYLHNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598657 |
Source


|
| Record name | 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171874-46-7 |
Source


|
| Record name | 7-(Hydroxymethyl)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
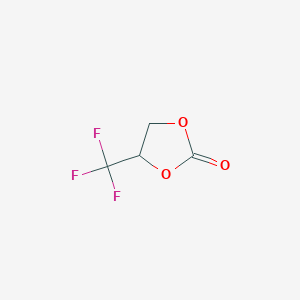
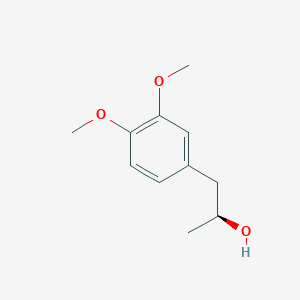
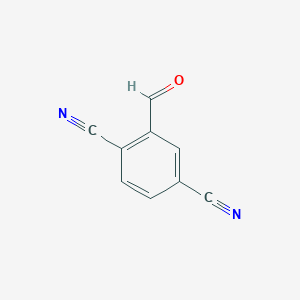
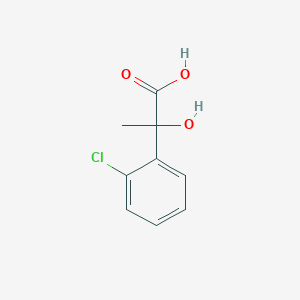
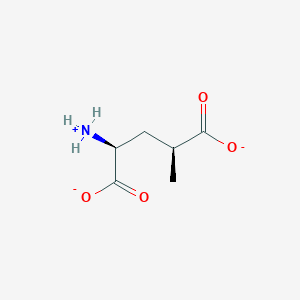
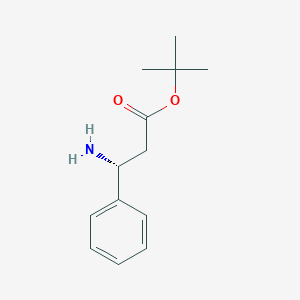
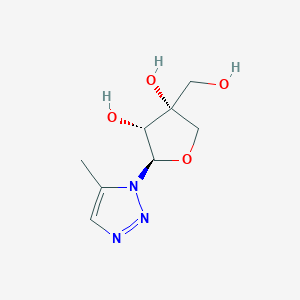
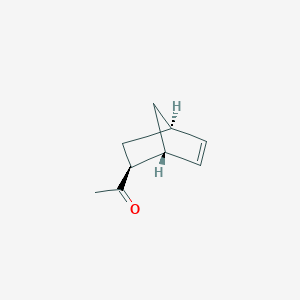
![Dicyclopenta[CD,FG]pyrene](/img/structure/B62263.png)
